molecular formula C10H12BrNO B14063978 1-(2-Amino-5-(bromomethyl)phenyl)propan-2-one

1-(2-Amino-5-(bromomethyl)phenyl)propan-2-one

Cat. No.: B14063978
M. Wt: 242.11 g/mol
InChI Key: UFIZVXXKXINXLN-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12BrNO. It is a brominated derivative of phenylpropanone, featuring an amino group and a bromomethyl group on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-(bromomethyl)phenyl)propan-2-one typically involves the bromination of a suitable precursor, such as 2-amino-5-methylphenylpropan-2-one. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(bromomethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Amino-5-(bromomethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(bromomethyl)phenyl)propan-2-one depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, its biological activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-5-(bromomethyl)phenyl)propan-2-one is unique due to the presence of both an amino group and a bromomethyl group on the aromatic ring.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-[2-amino-5-(bromomethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H12BrNO/c1-7(13)4-9-5-8(6-11)2-3-10(9)12/h2-3,5H,4,6,12H2,1H3

InChI Key

UFIZVXXKXINXLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)CBr)N

Origin of Product

United States

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